molecular formula C16H22Cl2O2S B2444399 2-{4-[(3,4-dichlorobenzyl)thio]butoxy}tetrahydro-2H-pyran CAS No. 303010-14-2

2-{4-[(3,4-dichlorobenzyl)thio]butoxy}tetrahydro-2H-pyran

Cat. No.: B2444399
CAS No.: 303010-14-2
M. Wt: 349.31
InChI Key: GOGXMMDKEWLTBV-UHFFFAOYSA-N
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Description

2-{4-[(3,4-dichlorobenzyl)thio]butoxy}tetrahydro-2H-pyran is a synthetic organic compound characterized by its unique chemical structure, which includes a tetrahydro-2H-pyran ring and a 3,4-dichlorobenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,4-dichlorobenzyl)thio]butoxy}tetrahydro-2H-pyran typically involves the reaction of 3,4-dichlorobenzyl chloride with a suitable thiol compound to form the 3,4-dichlorobenzylthio intermediate. This intermediate is then reacted with a butoxy-substituted tetrahydro-2H-pyran under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3,4-dichlorobenzyl)thio]butoxy}tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{4-[(3,4-dichlorobenzyl)thio]butoxy}tetrahydro-2H-pyran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(3,4-dichlorobenzyl)thio]butoxy}tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{4-[(3,4-dichlorobenzyl)thio]butoxy}tetrahydro-2H-pyran include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the tetrahydro-2H-pyran ring and the 3,4-dichlorobenzylthio group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methylsulfanyl]butoxy]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2O2S/c17-14-7-6-13(11-15(14)18)12-21-10-4-3-9-20-16-5-1-2-8-19-16/h6-7,11,16H,1-5,8-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGXMMDKEWLTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCSCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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